

Safety and handling of 4-tert-Butylphenacyl chloride in the lab

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-tert-Butylphenacyl chloride**

Cat. No.: **B1581446**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-tert-Butylphenacyl Chloride** in the Laboratory

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for **4-tert-Butylphenacyl chloride** (CAS No. 21886-62-4) in a research and development laboratory setting. As a reactive α -haloketone, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety measures to mitigate potential hazards. This document is intended for researchers, chemists, and drug development professionals.

Compound Profile and Physicochemical Properties

4-tert-Butylphenacyl chloride, also known as 2-chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone, is a solid organic compound.^[1] Its utility in synthesis stems from the reactivity of the α -chloro ketone moiety, which makes it an effective alkylating agent. However, this reactivity is also the source of its primary hazards.

Table 1: Physicochemical Data for **4-tert-Butylphenacyl Chloride**

Property	Value	Source
CAS Number	21886-62-4	[2]
Molecular Formula	C ₁₂ H ₁₅ ClO	[2]
Molecular Weight	210.71 g/mol	[3]
Appearance	Solid	[3]
Melting Point	31-32°C	[3]
Boiling Point	142-146°C at 1 mmHg	[2] [3]
Stability	Considered stable under recommended storage conditions.	[2]
Solubility	Data not readily available for water; likely soluble in common organic solvents.	[2]

Hazard Identification and Toxicological Analysis

The primary hazards associated with **4-tert-Butylphenacyl chloride** are related to its irritant and corrosive properties. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[\[2\]](#)

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [2]
Serious Eye Damage/Irritation	Category 2 / 2A	H319: Causes serious eye irritation. [2]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory Tract Irritation)	H335: May cause respiratory irritation. [2]

Toxicological Impact

- Eye Contact: As a potent irritant, direct contact with the eyes will cause serious irritation, pain, and redness.[\[2\]](#) The lachrymatory nature of the compound means that even exposure to vapors can cause significant discomfort and tearing. Prompt and thorough irrigation is critical to prevent lasting damage.[\[2\]](#)
- Skin Contact: The compound is classified as a skin irritant, causing redness and inflammation upon contact.[\[2\]](#) Prolonged exposure should be avoided, and contaminated clothing must be removed and laundered before reuse.[\[2\]](#)
- Inhalation: Inhalation of dust or fumes can lead to respiratory tract irritation, characterized by coughing and shortness of breath.[\[2\]](#) All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[\[2\]](#)
- Ingestion: While not a primary route of occupational exposure, ingestion is presumed to be harmful. Standard first aid involves rinsing the mouth and seeking medical attention.[\[2\]](#)

Physicochemical Hazards

- Combustibility: The material is not considered a significant fire risk, but containers may burn.[\[2\]](#)
- Hazardous Decomposition: Upon combustion, it may emit corrosive and toxic fumes, including hydrogen chloride gas.[\[2\]](#) Firefighters should wear self-contained breathing apparatus.[\[2\]](#)
- Reactivity: The compound is stable under normal conditions.[\[2\]](#) However, it should be stored away from incompatible materials such as strong oxidizing agents and bases to prevent hazardous reactions.[\[4\]](#)[\[5\]](#)

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by robust PPE.

Engineering Controls

The primary engineering control for handling **4-tert-Butylphenacyl chloride** is a certified chemical fume hood.[6] A fume hood is essential to control the inhalation hazard from dust or vapors.[2] The air velocity at the sash should be sufficient to capture contaminants, typically between 4-10 m/s at the extraction point for dusts.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

Table 3: Required Personal Protective Equipment

Body Part	PPE	Specifications and Rationale
Eyes/Face	Safety goggles with side shields and a face shield.	Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face. [6] [8]
Hands	Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).	Prevents dermal absorption. Gloves must be inspected for degradation or punctures before each use. After handling, hands should be washed thoroughly. [2] [6]
Body	Laboratory coat or chemical-resistant apron.	Protects personal clothing from contamination. Work clothes should be laundered separately from personal items. [2] [6]
Respiratory	NIOSH-approved respirator (if engineering controls are insufficient).	A respirator may be necessary when engineering controls do not adequately prevent exposure, such as during a large spill cleanup. [2]

Standard Operating Procedure for Laboratory Use

This section details a representative workflow for using **4-tert-Butylphenacyl chloride** as an alkylating agent. The causality behind each step is explained to ensure a self-validating and safe protocol.

Protocol: Alkylation of a Phenolic Substrate

- Preparation and Area Setup:
 - Step 1.1: Don all required PPE as specified in Table 3.
 - Step 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
 - Step 1.3: Line the work surface of the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.
- Weighing the Reagent:
 - Step 2.1: Tare a suitable container (e.g., a glass vial) on an analytical balance.
 - Step 2.2: Inside the fume hood, carefully transfer the required amount of **4-tert-Butylphenacyl chloride** to the container. Handle the solid gently to minimize dust generation.[\[2\]](#)
 - Step 2.3: Securely cap the container before removing it from the fume hood to transport it back to the balance for weighing. This containment step is crucial to prevent the spread of contamination.
 - Step 2.4: After weighing, immediately return the reagent to the fume hood.
- Reaction Setup and Execution:
 - Step 3.1: In the fume hood, charge a reaction flask with the phenolic substrate and a suitable solvent (e.g., acetone or DMF).
 - Step 3.2: Add a non-nucleophilic base (e.g., potassium carbonate) to the stirring solution.
 - Step 3.3: Dissolve the weighed **4-tert-Butylphenacyl chloride** in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture using an addition funnel. A controlled, slow addition helps to manage any potential exotherm.
 - Step 3.4: Allow the reaction to proceed under appropriate monitoring (e.g., TLC, LC-MS). Keep the reaction vessel clearly labeled.[\[2\]](#)

- Work-up and Decontamination:
 - Step 4.1: Upon completion, quench the reaction appropriately (e.g., by adding water).
 - Step 4.2: All glassware that came into contact with the reagent must be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.
 - Step 4.3: Wipe down the work area in the fume hood. Dispose of contaminated bench paper and gloves as solid hazardous waste.

Storage and Waste Management

Storage

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

- Store in the original, tightly sealed container.[\[2\]](#)
- Keep in a cool, dry, and well-ventilated area.[\[2\]](#)
- Store locked up and away from incompatible materials (strong bases, oxidizing agents) and foodstuffs.[\[2\]](#)[\[4\]](#)
- Protect containers from physical damage and inspect them regularly for leaks.[\[2\]](#)

Waste Disposal

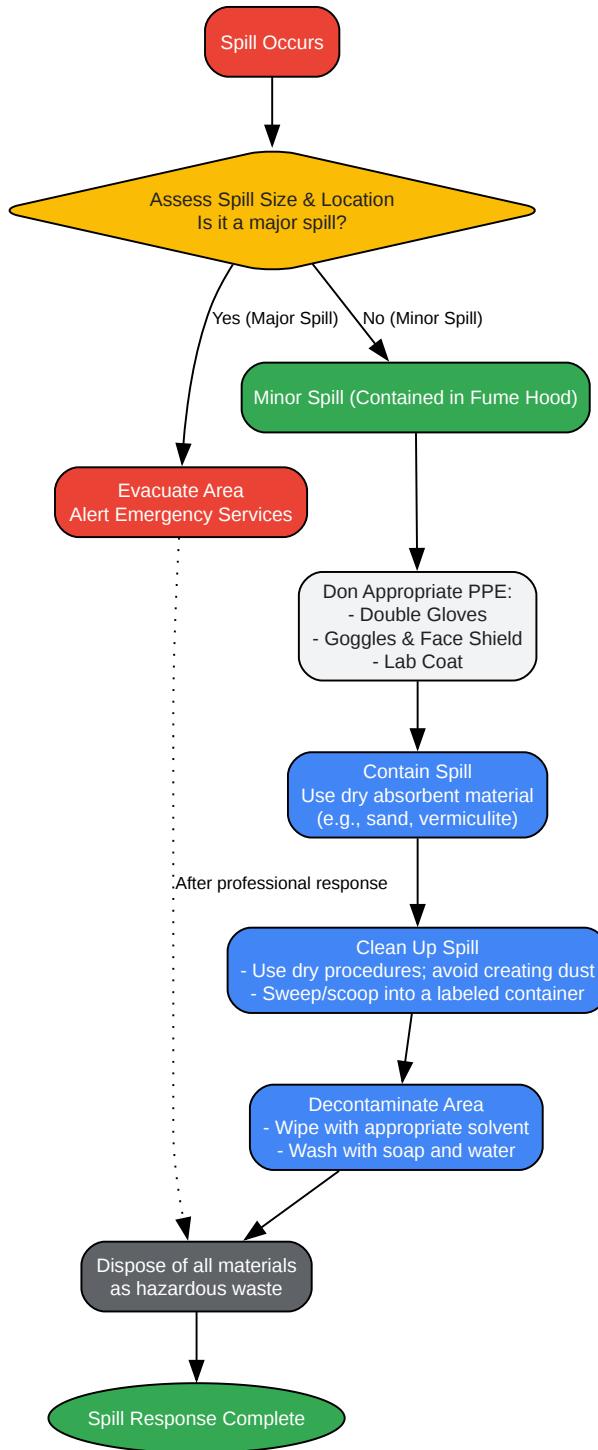
All waste containing **4-tert-Butylphenacyl chloride** must be treated as hazardous.

- Solid Waste: Contaminated items such as gloves, bench paper, and silica gel should be collected in a labeled, sealed container for hazardous waste.[\[2\]](#)
- Liquid Waste: Unused reagent and reaction residues should be collected in a designated, labeled hazardous waste container.[\[2\]](#)[\[9\]](#) Do not dispose of this chemical down the drain.[\[7\]](#)
- Disposal Method: All waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[\[2\]](#)[\[10\]](#)

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures


Immediate action is required in the event of personal exposure.

- Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay. [2]
- Skin Contact: Immediately flush the affected skin area with plenty of running water and soap if available.[2] Remove all contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.[2]
- Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.
- Ingestion: Rinse the mouth with water.[4] Give a glass of water to drink.[2] Do NOT induce vomiting.[4][10] Call a poison center or physician immediately.[10]

Spill Response

In the event of a spill, follow a structured response plan to ensure safety and effective containment.

Workflow for 4-tert-Butylphenacyl Chloride Spill

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for a chemical spill.

- Alert Personnel: Immediately alert others in the vicinity.[2]
- Control and Contain: If possible, prevent the spill from spreading.
- PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator before attempting cleanup.[2]
- Cleanup: Use dry cleanup procedures to avoid generating dust.[2] Gently sweep or shovel the material into a clean, dry, sealable, and labeled container.[2]
- Decontamination: Wash the spill area down with large amounts of water, preventing runoff from entering drains.[2]
- Disposal: The sealed container with the spilled material must be disposed of as hazardous waste.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-TERT-BUTYLPHENACYL CHLORIDE | BoroPharm Inc. [boropharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-tert-Butylphenacyl chloride [oakwoodchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-tert-Butylphenoxyacetyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. na.bhs1.com [na.bhs1.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Safety and handling of 4-tert-Butylphenacyl chloride in the lab]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581446#safety-and-handling-of-4-tert-butylphenacyl-chloride-in-the-lab\]](https://www.benchchem.com/product/b1581446#safety-and-handling-of-4-tert-butylphenacyl-chloride-in-the-lab)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com